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Compound of Interest

Compound Name: Diiron nonacarbonyl!

Cat. No.: B1239563

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques
used to characterize diiron nonacarbonyl, Fe2(CO)s. It details the principles of each method,
presents quantitative data in structured tables, and outlines the experimental protocols for
acquiring the spectroscopic data.

Introduction

Diiron nonacarbonyl, Fez(CO)s, is an organometallic compound first synthesized in 1905 via
a photochemical route.[1][2] It serves as an important reagent in organometallic chemistry and
a more reactive source of Fe(0) than iron pentacarbonyl, Fe(CO)s.[3][4] The characterization of
Fe2(CO)s presents unique challenges: it is a micaceous, orange solid that is virtually insoluble
in all common solvents and thermally decomposes at 100 °C (373 K) before melting.[1][2][3]
Consequently, its spectroscopic analysis is primarily limited to solid-state methods.

The molecular structure of Fe2(CO)s consists of two iron atoms bridged by three carbonyl (CO)
ligands, with each iron atom also bonded to three terminal CO ligands.[3] This arrangement
results in an idealized Dsh symmetry, where the two iron atoms are chemically and structurally
equivalent.[3][4][5] This high symmetry is a key feature that is confirmed by various
spectroscopic techniques.
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Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a cornerstone for characterizing metal carbonyls, providing direct
insight into molecular geometry and bonding. For Fez2(CO)9, both Infrared (IR) and Raman
spectroscopy are used to probe the vibrational modes, particularly the distinct stretching
frequencies of the terminal and bridging carbonyl ligands.

Infrared (IR) Spectroscopy

In the solid state, the IR spectrum of Fe2(CO)s shows characteristic strong absorption bands in
the C=0 stretching region (1700-2200 cm~1).[1][2] The bridging carbonyl groups are
characterized by a lower stretching frequency due to the C=0 bond being shared between two
iron centers, which weakens it compared to the terminal carbonyls. The spectrum typically
displays three primary bands in this region, consistent with the Dsh symmetry prediction.[2][6]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy based on
different selection rules. For a molecule with Dsh symmetry, some vibrational modes may be
Raman-active but IR-inactive. The Raman spectrum of Fez2(CO)s shows five distinct bands in
the C=0 stretching region.[1][2] Additionally, low-frequency modes corresponding to Fe-Fe
bond stretching have been identified in the Raman spectrum at 260 and 237 cm~1.[5]

Data Presentation: Vibrational Frequencies

The following table summarizes the key vibrational frequencies observed for Fe2(CO)s9 in solid-
state IR and Raman spectra.

IR Frequency Raman Frequency

Vibrational Mode Reference(s)
(cm™) (cm™)

Terminal C=0 Stretch 2082 (A2") 2085 [2][6]

Terminal C=0 Stretch 2019 (E) 2036 [2][6]

Bridging C=0 Stretch 1829 (E" 1855 [2][6]

Fe-Fe Stretch - 260, 237 [5]
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Frequencies are approximate and can vary slightly based on experimental conditions.
Assignments (e.g., A2", E') refer to the symmetry of the vibrational modes under the Dsh point

group.

Experimental Protocol: Vibrational Spectroscopy

A general workflow for the vibrational analysis of Fe2(CO)9 is outlined below.

Sample Preparation

Synthesis
Photolysis of Fe(CO)5 in Acetic Acid

'

Fe2(CO)9 Solid Sample

'

Prepare Polyethylene Disc Mount Solid Sample

Data Acquisition

FT-Raman Spectrometer
(Surface Scanning)

FT-IR Spectrometer

Data Analysis

IR Spectrum Raman Spectrum

Assign Vibrational Modes
(Terminal vs. Bridging CO)
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Workflow for Vibrational Spectroscopy of Fe2(CO)s.

Synthesis: Fe2(CO)q is typically synthesized via the photolysis of an acetic acid solution of
Fe(CO)s.[4]

o Sample Preparation (IR): For transmission IR spectroscopy, a small amount of the solid
Fez2(CO)o sample is mixed with polyethylene powder and pressed into a thin disc.[1]

o Sample Preparation (Raman): The solid sample is mounted directly for analysis. A surface
scanning technique is often employed to avoid thermal decomposition caused by the laser.
[5] For high-pressure studies, a diamond anvil cell is used.[7]

o Data Acquisition: Spectra are recorded using FT-IR and FT-Raman spectrometers.

e Analysis: The resulting spectra are analyzed to identify the characteristic vibrational bands,
which are then assigned to specific molecular motions based on theoretical predictions and
comparisons with related compounds.

Moéssbauer Spectroscopy

3’Fe Mossbauer spectroscopy is an exceptionally powerful technique for probing the local
chemical environment of iron atoms. It provides information on oxidation states, spin states,
and site symmetry.

For Fez(CO)s, the two iron atoms are in identical chemical environments due to the molecule's
Dsh symmetry. The Mdssbauer spectrum of Fe2(CO)s elegantly confirms this structural feature
by displaying a single, sharp quadrupole doublet.[3][4] This indicates that both iron nuclei
experience the same electric field gradient and have the same electron density at the nucleus.
Studies under high pressure have shown a large shift to higher electron density and a
moderate increase in the quadrupole splitting, suggesting changes in shielding and orbital
occupation under compression.[8]

Data Presentation: Mossbauer Parameters
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Parameter Value (mml/s) Significance Reference(s)

) Consistent with Fe(0)
Isomer Shift (d) ~0.17 ] ] [8]
in a low-spin state.

A non-zero value

Quadrupole Splitting indicates a non-
~0.42 ) ) [3][8]
(AEQ) spherically symmetric
electric field.

Values are relative to iron metal at room temperature and may vary with experimental
conditions.

Experimental Protocol: MOossbauer Spectroscopy

o Sample Preparation: A thin, uniform layer of powdered, unenriched Fez2(CO)s is sealed in a
sample holder.[8] The amount is optimized to provide adequate signal absorption without
excessive line broadening.

o Data Acquisition: The sample is cooled to cryogenic temperatures (e.g., liquid nitrogen, 77 K)
to increase the recoil-free fraction. The Mdssbauer spectrum is acquired by moving a
radioactive >’Co source relative to the sample and recording the gamma-ray transmission as
a function of velocity.

» Data Analysis: The resulting spectrum is fitted to a theoretical model (typically Lorentzian
lineshapes) to extract precise values for the isomer shift (8) and quadrupole splitting (AEQ).

Correlating Structure with Spectroscopic Signatures

The combined data from vibrational and Méssbauer spectroscopy provide a cohesive and
detailed picture of the structure and bonding in Fe2(CO)».. The diagram below illustrates the
logical relationship between the molecule's key structural features and its characteristic
spectroscopic signals.
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Correlation of Fez2(CO)» Structure and Spectroscopic Data.
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Mass Spectrometry and Other Techniques

Due to its non-volatile nature, conventional mass spectrometry of intact Fe2(CO)9 is not

feasible. However, techniques like infrared photodissociation (IRPD) spectroscopy have been
used to study mass-selected cluster cations, such as Fez2(CO)o*.[9] These gas-phase studies
reveal that the fragmentation pathway typically involves the sequential loss of CO ligands.[10]

Other advanced techniques like Inelastic Neutron Scattering (INS) and X-ray Absorption Near-
Edge Spectroscopy (XANES) have also been applied to Fe2(CO)s to provide a more complete
assignment of its vibrational spectra and to probe its electronic structure, respectively.[1][2][11]

Conclusion

The spectroscopic characterization of Fe2(CO)s is a classic example of how multiple analytical
techniques can be integrated to elucidate the structure of a challenging compound. Vibrational
spectroscopy (IR and Raman) confirms the presence of both terminal and bridging carbonyl
ligands, while Mdssbauer spectroscopy provides definitive evidence for the equivalence of the
two iron centers, consistent with the Dsh molecular symmetry. Together, these methods provide
a unique spectroscopic fingerprint that is indispensable for the positive identification and
structural confirmation of diiron nonacarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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